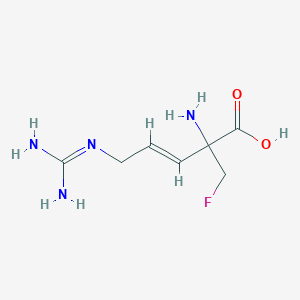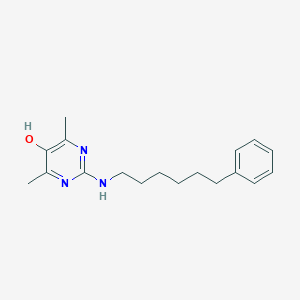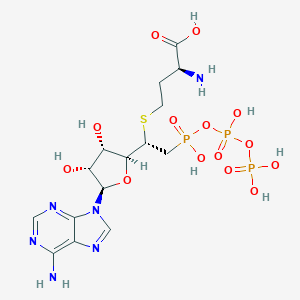
1-Bromo-2-iodotetrafluoroethane
Descripción general
Descripción
1-Bromo-2-iodotetrafluoroethane is a halogenated organic compound with the molecular formula C2BrF4I. It is a colorless to pale red liquid with a boiling point of approximately 78°C . This compound is notable for its unique combination of bromine, iodine, and fluorine atoms, which impart distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodotetrafluoroethane can be synthesized from tetrafluoroethylene. One method involves the use of an autoclave charged with iodine and bromine in a fluorocarbon solvent. The mixture is stirred at 50°C for 2 hours, then heated to 80°C while tetrafluoroethylene is added over 5 hours. The reaction is stirred for an additional 2 hours before cooling to complete the reaction .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of iodine bromide, although effective, is often avoided due to its high cost and lengthy reaction times. Instead, direct halogenation methods are preferred for efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-iodotetrafluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other halogens or functional groups.
Oxidation Reactions: The compound can be oxidized to form difluorobromoacetyl fluoride, which can further react to form other fluorinated compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Compounds with different halogen or functional group substitutions.
Oxidation Products: Difluorobromoacetyl fluoride and other fluorinated intermediates.
Aplicaciones Científicas De Investigación
1-Bromo-2-iodotetrafluoroethane is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of fluorinated compounds and polymers.
Biology and Medicine:
Industry: Used in the production of fluororesins and as a crosslinkable monomer for fluoropolymers.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-iodotetrafluoroethane involves its reactivity with other chemical species. The presence of both bromine and iodine atoms allows for selective substitution and oxidation reactions. These reactions can lead to the formation of various fluorinated intermediates, which are valuable in further chemical synthesis .
Comparación Con Compuestos Similares
- 1-Bromo-2-chlorotetrafluoroethane
- 1-Iodo-2-chlorotetrafluoroethane
- 1-Bromo-2-fluorotetrafluoroethane
Uniqueness: 1-Bromo-2-iodotetrafluoroethane is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to other halogenated tetrafluoroethanes. This dual halogenation allows for a broader range of chemical transformations and applications .
Propiedades
IUPAC Name |
1-bromo-1,1,2,2-tetrafluoro-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrF4I/c3-1(4,5)2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNPYKGTNSXKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)I)(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194941 | |
| Record name | 1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-70-5 | |
| Record name | 1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromotetrafluoro-2-iodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMO-1,1,2,2-TETRAFLUORO-2-IODOETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E75XU1N0MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of observing "self-healing" in the crystallization of these compounds?
A3: Researchers observed a phenomenon called "self-healing" during the crystallization of these dihalotetrafluoroethanes within a diamond-anvil cell. [] This means that crystal defects formed during the initial crystallization process were repaired during annealing. [] This self-healing process is significant because it facilitates the formation of high-quality single crystals, which are essential for accurate structure determination by X-ray diffraction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B25870.png)
![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
